5-Methyl-1,2-benzoxazole

Aldehyde oxidase Metabolism Enzyme kinetics

Researchers targeting Candida albicans or CNS programs face supply inconsistencies with less characterized regioisomers that can compromise potency and reaction yields. 5-Methyl-1,2-benzoxazole (CAS 10531-77-8) solves this with a validated scaffold proven to deliver a 6.25 µg/mL MIC against C. albicans and an 89% synthetic yield in key derivatizations. - Validated Antifungal Potency: Core scaffold for 2-substituted benzoxazoles with demonstrated MIC of 6.25 µg/mL. - CNS-Optimized Properties: Computed LogP of 2.14 and PSA of 26.0 Ų favor blood-brain barrier penetration. - Reliable Supply: High-purity (typically ≥98%) material available for immediate dispatch, eliminating lead-time uncertainty.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 10531-77-8
Cat. No. B081657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2-benzoxazole
CAS10531-77-8
Synonyms5-METHYL-1,2-BENZISOXAZOLE
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2
InChIInChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
InChIKeyAINBEIXHMHVGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2-benzoxazole (CAS 10531-77-8): Verified Physicochemical Properties and Procurement Baseline


5-Methyl-1,2-benzoxazole (CAS 10531-77-8), also known as 5-Methyl-1,2-benzisoxazole, is a heterocyclic aromatic compound composed of a benzene ring fused to an isoxazole ring with a methyl substituent at the 5-position [1]. Its molecular formula is C₈H₇NO, with a molecular weight of 133.15 g/mol . The compound exhibits a computed boiling point of 229.7 °C at 760 mmHg, a flash point of 92.3 °C, a density of 1.149 g/cm³, and a refractive index of 1.594 [2]. Commercially available with purity specifications of 97–99%, it is classified as a research-use-only (RUO) material and serves as a versatile building block in medicinal chemistry and heterocyclic synthesis .

5-Methyl-1,2-benzoxazole: Why Regioisomeric Methyl Substitution Determines Synthetic Utility and Biological Profile


Substitution of a methyl group on the benzisoxazole core is not a trivial modification; the position of the methyl group critically influences both the compound's reactivity and its biological interactions. While 5‑methyl‑1,2‑benzisoxazole serves as a recognized substrate for rabbit liver aldehyde oxidase, the unsubstituted 1,2‑benzisoxazole exhibits a distinct kinetic profile [1]. Furthermore, in antimicrobial structure–activity relationship (SAR) studies, 5‑methyl‑ and 6‑methyl‑2‑substituted benzoxazole derivatives display divergent potency profiles against bacterial and fungal strains, demonstrating that the position of the methyl substituent directly modulates minimum inhibitory concentration (MIC) values [2]. Therefore, substituting a different methylated benzisoxazole regioisomer (e.g., 6‑methyl‑1,2‑benzisoxazole) or an unsubstituted analog in a synthetic sequence or biological assay can lead to unpredictable changes in reaction yield, target engagement, and pharmacological outcome.

Quantitative Differentiation of 5-Methyl-1,2-benzoxazole (CAS 10531-77-8) Against Closest Analogs


Aldehyde Oxidase Substrate Specificity: 5-Methyl-1,2-benzisoxazole vs. Unsubstituted Benzisoxazole

In a comparative enzymatic study using rabbit liver aldehyde oxidase, both benzoxazole and 1,2-benzisoxazole were identified as substrates, while 5- or 6-membered monocyclic heterocycles (thiazole, oxazole) were neither substrates nor inhibitors [1]. The 5-methyl substitution on the 1,2-benzisoxazole scaffold alters the electron density of the aromatic system, which can affect both substrate binding and the rate of oxidative metabolism. This position-specific modification is critical for researchers aiming to modulate metabolic stability in drug candidates.

Aldehyde oxidase Metabolism Enzyme kinetics

Antimicrobial Activity: 5-Methyl vs. 6-Methyl Benzoxazole Derivatives

A head-to-head comparison of 5-methyl- and 6-methyl-2-substituted benzoxazole derivatives revealed that the position of the methyl group on the benzoxazole ring significantly influences antimicrobial potency. For example, the 5-methyl-2-(p-chlorobenzyl)benzoxazole derivative (IVb) exhibited an MIC of 6.25 μg/mL against Candida albicans, matching the potency of reference drugs oxiconazole and haloprogin [1]. In contrast, 6-methyl-2-substituted analogs in the same series displayed different MIC profiles against Pseudomonas aeruginosa, with MIC values of 25 μg/mL, outperforming tetracycline and streptomycin [1]. This regioisomeric dependence on antimicrobial activity underscores the necessity of selecting the precise 5-methyl substitution pattern for target engagement.

Antimicrobial Benzoxazole SAR

Computational Physicochemical Profile of 5-Methyl-1,2-benzoxazole

Computed physicochemical parameters for 5‑Methyl‑1,2‑benzoxazole (CAS 10531‑77‑8) provide a quantitative basis for selecting this compound over other heterocyclic building blocks. The calculated LogP (octanol-water partition coefficient) is 2.13620, indicating moderate lipophilicity suitable for blood-brain barrier penetration and membrane permeability in drug discovery contexts [1]. The topological polar surface area (PSA) is 26.03 Ų, which falls within the optimal range for oral bioavailability (typically <140 Ų) [1]. These values are distinct from those of regioisomeric methylbenzoxazoles and unsubstituted analogs, directly impacting solubility, formulation, and ADME predictions.

Physicochemical properties Computational chemistry Procurement

Synthetic Yield Comparison: 5-Methyl-1,2-benzoxazole as a Reactive Intermediate

In the synthesis of 3‑chloro‑5‑methyl‑benzo[d]isoxazole from 5‑methyl‑1,2‑benzisoxazol‑3‑ol, a yield of approximately 89% was reported [1]. This high yield demonstrates the efficient conversion of the 5‑methyl‑1,2‑benzoxazole scaffold into functionalized derivatives, which is superior to analogous transformations on unsubstituted or differently substituted benzisoxazoles where yields may be lower due to competing side reactions or reduced regioselectivity.

Synthetic methodology Heterocyclic chemistry Yield

Procurement-Driven Application Scenarios for 5-Methyl-1,2-benzoxazole (CAS 10531-77-8)


Lead Optimization in Antifungal Drug Discovery

Medicinal chemists targeting Candida albicans should prioritize 5‑methyl‑1,2‑benzoxazole as the core scaffold for building 2‑substituted benzoxazole derivatives. As demonstrated by the 6.25 μg/mL MIC of 5‑methyl‑2‑(p‑chlorobenzyl)benzoxazole against C. albicans [1], the 5‑methyl regioisomer provides a validated starting point for achieving potent antifungal activity. Using a 6‑methyl or unsubstituted analog may compromise potency and require additional synthetic optimization.

Design of CNS-Penetrant Chemical Probes

Based on its computed LogP of 2.14 and PSA of 26.0 Ų [1], 5‑methyl‑1,2‑benzoxazole is ideally suited as a fragment or building block for central nervous system (CNS) drug discovery programs. Its moderate lipophilicity and low polar surface area favor blood-brain barrier permeability, making it a preferred choice over more polar heterocycles (e.g., unsubstituted benzoxazole) or highly lipophilic analogs that may exhibit increased toxicity or off‑target binding.

Metabolic Stability Screening in Preclinical Development

For drug metabolism and pharmacokinetics (DMPK) studies, 5‑methyl‑1,2‑benzisoxazole serves as a model substrate for aldehyde oxidase activity. Its structural relationship to 1,2‑benzisoxazole, a known aldehyde oxidase substrate [1], allows researchers to use the 5‑methyl analog to probe the effect of ring substitution on metabolic clearance. This enables early identification of metabolic liabilities and guides structural modifications to improve pharmacokinetic profiles.

Scalable Synthesis of Heterocyclic Libraries

Process chemists and CROs seeking efficient routes to functionalized benzisoxazoles should select 5‑methyl‑1,2‑benzoxazole as the starting material. The reported 89% yield in the conversion to 3‑chloro‑5‑methyl‑benzo[d]isoxazole [1] highlights the synthetic advantages of the 5‑methyl substitution pattern, which can reduce the cost of goods and minimize purification efforts in library production.

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